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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzothiazole

Cat. No.: B1267395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-6-fluorobenzothiazole is a fluorinated heterocyclic amine that serves as a key

building block in medicinal chemistry and materials science. Its structural features, including the

benzothiazole core, an amino group, and a fluorine substituent, impart unique physicochemical

properties that are critical for its application in the synthesis of biologically active molecules.

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Amino-6-fluorobenzothiazole, detailed experimental protocols for their

determination, and a logical workflow for these experimental procedures.

Core Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-6-fluorobenzothiazole are

summarized in the table below. These parameters are essential for predicting the behavior of

the compound in various biological and chemical systems, including its absorption, distribution,

metabolism, and excretion (ADME) profile in drug discovery.
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Property Value Reference(s)

CAS Number 348-40-3 [1][2][3]

Molecular Formula C₇H₅FN₂S [1][2][3]

Molecular Weight 168.19 g/mol [1][4]

Appearance
White to off-white or tan

crystalline powder
[1][5]

Melting Point 179 - 185 °C [3]

Boiling Point 312 °C at 760 mmHg [1][5]

Density 1.5 ± 0.1 g/cm³ [1]

logP (XLogP3) 2.3 [1][4]

pKa

Estimated to be in the range of

4-5 (based on related 2-

aminobenzothiazoles)

Solubility Soluble in methanol.

Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical

properties of 2-Amino-6-fluorobenzothiazole.

Melting Point Determination
The melting point of 2-Amino-6-fluorobenzothiazole can be determined using the capillary

method with a melting point apparatus.

Methodology:

A small, finely powdered sample of 2-Amino-6-fluorobenzothiazole is packed into a

capillary tube, sealed at one end, to a height of 2-3 mm.

The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate of 10-20 °C per minute initially.

As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow

for accurate observation.

The temperature at which the first drop of liquid appears is recorded as the beginning of the

melting range, and the temperature at which the last solid crystal melts is recorded as the

end of the range.

Boiling Point Determination
The boiling point of 2-Amino-6-fluorobenzothiazole can be determined using the distillation

method.

Methodology:

A small quantity of 2-Amino-6-fluorobenzothiazole is placed in a distillation flask.

The flask is heated gently in a heating mantle.

The vapor temperature is monitored with a thermometer placed at the vapor outlet of the

flask.

The temperature at which the liquid boils and its vapor pressure equals the atmospheric

pressure is recorded as the boiling point. The pressure should be recorded, and if not at 760

mmHg, a correction can be applied.

Solubility Determination
The qualitative solubility of 2-Amino-6-fluorobenzothiazole in various solvents can be

determined by direct observation.

Methodology:

A small, accurately weighed amount of 2-Amino-6-fluorobenzothiazole (e.g., 1 mg) is

placed in a test tube.
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A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, methanol,

acetone, etc.) is added to the test tube.

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

The solution is visually inspected for the presence of undissolved solid. The compound is

classified as soluble, partially soluble, or insoluble.

logP Determination
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It

can be determined using the shake-flask method followed by UV-Vis spectrophotometry or

HPLC analysis.

Methodology:

A solution of 2-Amino-6-fluorobenzothiazole of known concentration is prepared in either

n-octanol or water.

Equal volumes of n-octanol and water are mixed in a separatory funnel, and the 2-Amino-6-
fluorobenzothiazole solution is added.

The mixture is shaken vigorously for a set period to allow for partitioning of the compound

between the two phases.

The funnel is allowed to stand until the two phases have completely separated.

The concentration of 2-Amino-6-fluorobenzothiazole in each phase is determined using a

suitable analytical method, such as UV-Vis spectroscopy or HPLC.

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

The logP is then calculated as the base-10 logarithm of P.

Logical Workflow
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The following diagram illustrates a logical workflow for the experimental determination of the

physicochemical properties of 2-Amino-6-fluorobenzothiazole.
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Physicochemical property determination workflow.

Biological Context and Signaling Pathways
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While 2-Amino-6-fluorobenzothiazole is a valuable scaffold for the synthesis of bioactive

molecules, specific studies detailing its direct interaction with and modulation of signaling

pathways are not extensively documented. However, the broader class of 2-

aminobenzothiazole derivatives has been investigated for various therapeutic applications,

including as anticancer agents. Some derivatives have been shown to interact with key

signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[6]

[7][8] These pathways are crucial for cell growth, proliferation, and survival, and their

dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has been

identified as a privileged structure in the design of inhibitors targeting kinases within these

pathways.[9] Further research is required to elucidate the specific biological targets and

mechanisms of action for 2-Amino-6-fluorobenzothiazole itself.

This guide provides a foundational understanding of the physicochemical properties of 2-
Amino-6-fluorobenzothiazole. This knowledge is paramount for its effective utilization in

research and development, particularly in the fields of medicinal chemistry and drug discovery.

The provided experimental protocols offer a starting point for the accurate and reliable

determination of these essential parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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